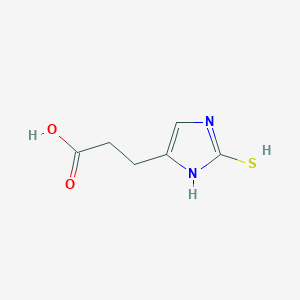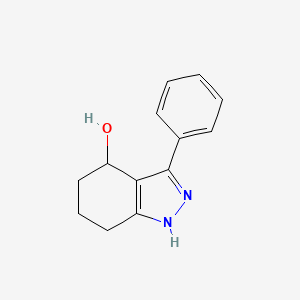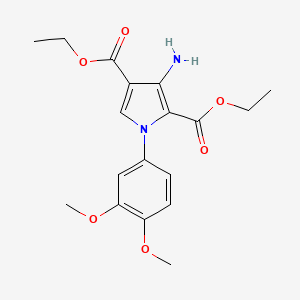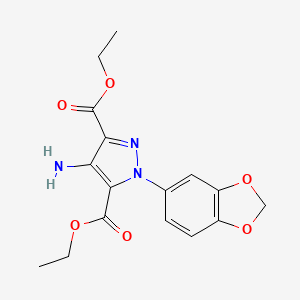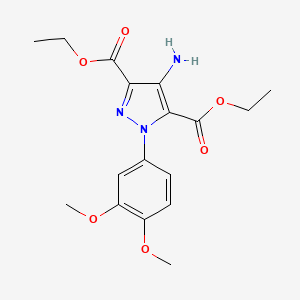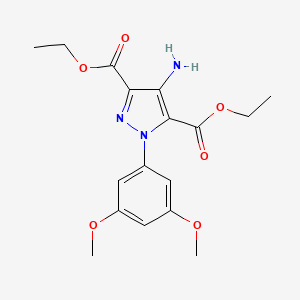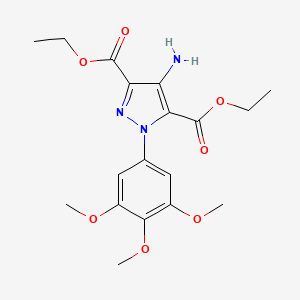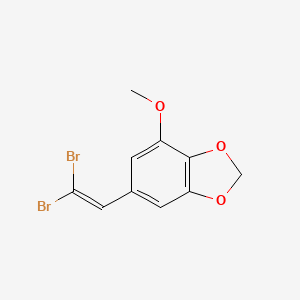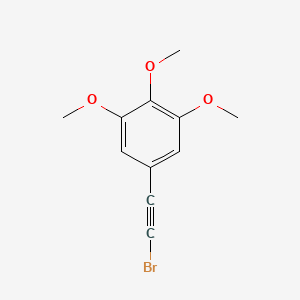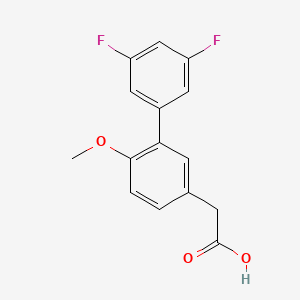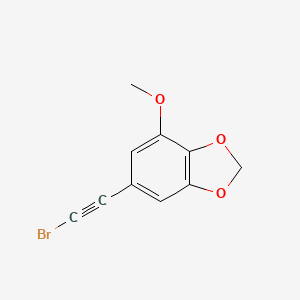
6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole
描述
6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole is an organic compound characterized by the presence of a bromoethynyl group attached to a methoxy-substituted benzodioxole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxy-2H-1,3-benzodioxole, which can be synthesized from catechol and methanol under acidic conditions.
Bromoethynylation: The key step involves the introduction of the bromoethynyl group. This can be achieved through a Sonogashira coupling reaction, where 4-methoxy-2H-1,3-benzodioxole is reacted with 2-bromoethyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, ensuring the availability of high-quality starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alkanes or alkenes.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or thiols, typically under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Alkanes or alkenes.
Coupling Products: Various biaryl or alkenyl derivatives.
科学研究应用
Chemistry
In organic synthesis, 6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole serves as a versatile building block for constructing more complex molecules
Biology and Medicine
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. Researchers may explore its interactions with biological targets to identify new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or organic electronic devices, due to its unique electronic properties.
作用机制
The mechanism by which 6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromoethynyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
相似化合物的比较
Similar Compounds
4-Methoxy-2H-1,3-benzodioxole: Lacks the bromoethynyl group, making it less reactive in certain coupling reactions.
6-(2-Chloroethynyl)-4-methoxy-2H-1,3-benzodioxole: Similar structure but with a chloroethynyl group, which may exhibit different reactivity and biological activity.
6-(2-Iodoethynyl)-4-methoxy-2H-1,3-benzodioxole: The iodoethynyl group can be more reactive in some substitution reactions compared to the bromoethynyl group.
Uniqueness
The presence of the bromoethynyl group in 6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole provides unique reactivity, particularly in cross-coupling reactions, making it a valuable intermediate in organic synthesis. Its potential biological activity also distinguishes it from similar compounds, offering opportunities for drug discovery and development.
属性
IUPAC Name |
6-(2-bromoethynyl)-4-methoxy-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9/h4-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFOXWXOEFPGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C#CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601244104 | |
| Record name | 1,3-Benzodioxole, 6-(2-bromoethynyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291486-43-5 | |
| Record name | 1,3-Benzodioxole, 6-(2-bromoethynyl)-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole, 6-(2-bromoethynyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[1-benzofuran-3,2'-[1,3]dioxolan]-5-amine](/img/structure/B7880273.png)

